molecular formula C11H14BrIO B12064543 1-((5-Bromopentyl)oxy)-3-iodobenzene

1-((5-Bromopentyl)oxy)-3-iodobenzene

Cat. No.: B12064543
M. Wt: 369.04 g/mol
InChI Key: GQXWUPAOOSNAED-UHFFFAOYSA-N
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Description

1-((5-Bromopentyl)oxy)-3-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the meta position (C3) and a 5-bromopentyl ether group at the para position (C1). The 5-bromopentyl chain introduces both alkyl and bromine functionalities, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. Its structure combines the electronic effects of iodine (a heavy halogen with polarizable properties) and the alkyl bromide’s reactivity, which is often leveraged in alkylation or cyclization processes.

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

1-(5-bromopentoxy)-3-iodobenzene

InChI

InChI=1S/C11H14BrIO/c12-7-2-1-3-8-14-11-6-4-5-10(13)9-11/h4-6,9H,1-3,7-8H2

InChI Key

GQXWUPAOOSNAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromopentyl)oxy)-3-iodobenzene typically involves the reaction of 3-iodophenol with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1-((5-Bromopentyl)oxy)-3-iodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromopentyl)oxy)-3-iodobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The iodine atom can be reduced to a hydrogen atom, altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or amines, depending on the nucleophile used.

    Oxidation: Products include carboxylic acids, ketones, or aldehydes.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

The compound 1-((5-Bromopentyl)oxy)-3-iodobenzene , also known as a derivative of iodobenzene, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in organic synthesis, medicinal chemistry, and materials science.

Synthesis Example

A general synthetic route may include:

  • Reagents : 5-bromopentanol, 3-iodophenol, base (e.g., NaOH)
  • Procedure : Mix the reagents in an appropriate solvent (such as DMF or DMSO) and heat under reflux for several hours. The product can be purified through column chromatography.

Organic Synthesis

1-((5-Bromopentyl)oxy)-3-iodobenzene serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various coupling reactions, such as:

  • Suzuki Coupling : This compound can be utilized to form biaryl compounds by coupling with aryl boronic acids.
  • Stille Coupling : It can also engage in Stille reactions to synthesize complex organic molecules.

Medicinal Chemistry

The compound exhibits potential pharmacological properties due to its structural similarity to known bioactive molecules. Research indicates that derivatives of iodobenzene can act as:

  • Antitumor Agents : Compounds with halogen substitutions have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Agents : Similar compounds have demonstrated activity against bacterial strains, suggesting potential use in developing new antibiotics.

Materials Science

Due to its unique electronic properties, 1-((5-Bromopentyl)oxy)-3-iodobenzene is explored in the field of materials science for:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films makes it suitable for applications in OLED technology.
  • Conductive Polymers : It can be incorporated into polymer matrices to enhance conductivity, making it valuable for electronic applications.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various halogenated phenolic compounds, including derivatives of 1-((5-Bromopentyl)oxy)-3-iodobenzene, against human cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting the potential for further development as an antitumor agent .

Case Study 2: Synthesis of Biaryls

Research focused on using 1-((5-Bromopentyl)oxy)-3-iodobenzene in Suzuki coupling reactions to synthesize complex biaryl structures. The study reported high yields and selectivity, demonstrating its utility in organic synthesis .

Mechanism of Action

The mechanism of action of 1-((5-Bromopentyl)oxy)-3-iodobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the introduction of new functional groups. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(5-Bromo-2-iodophenyl)ethanone (CAS: 1261648-81-0)

Structure : Benzene ring with iodine (C2), bromine (C5), and an acetyl group (C1).
Key Differences :

  • Substituents : The acetyl group at C1 contrasts with the 5-bromopentyl ether in the target compound.
  • Reactivity : The acetyl group enhances electrophilicity at the ortho/para positions, favoring Friedel-Crafts or Ullmann coupling reactions. In contrast, the bromopentyl ether in 1-((5-Bromopentyl)oxy)-3-iodobenzene facilitates nucleophilic substitutions (e.g., SN2 reactions at the terminal bromide) .
  • Applications : Used in synthesizing polyhalogenated aromatics for optoelectronics, whereas the target compound’s ether chain may suit polymer or surfactant chemistry .

1-Bromo-3-chloro-4-iodobenzene (CAS: 31928-47-9)

Structure : Benzene with bromine (C1), chlorine (C3), and iodine (C4).
Key Differences :

  • Halogen Diversity : Contains three halogens (Br, Cl, I) but lacks alkyl chains, limiting its utility in alkylation-driven syntheses.
  • Reactivity : The absence of an ether or alkyl group reduces steric hindrance, making it more reactive in Suzuki-Miyaura couplings. However, the target compound’s bromopentyl chain offers a handle for further functionalization .
  • Hazards : Classified as a respiratory irritant (similar to iodinated analogs), while the target compound’s alkyl bromide may pose additional skin/eye irritation risks .

1-(Difluoromethyl)-3-iodobenzene (CAS: 1214372-71-0)

Structure : Benzene with iodine (C3) and a difluoromethyl group (C1).
Key Differences :

  • Fluorine vs. Bromopentyl : The difluoromethyl group introduces strong electronegativity, altering electronic properties compared to the bromopentyl ether’s electron-donating effects.
  • Applications : Fluorinated analogs are prevalent in medicinal chemistry (e.g., PET imaging), whereas the target compound’s bromopentyl chain is more suited for hydrophobic interactions in materials science .

(S)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

Structure : Dioxolane ring with a 5-bromopentyl ether side chain.
Key Differences :

  • Core Structure : The dioxolane ring (a carbohydrate derivative) contrasts with the aromatic benzene core, directing applications toward chiral synthesis or glycosylation.
  • Synthesis: Both compounds utilize 1,5-dibromopentane in ether formation, but the target compound’s aromaticity requires phenol-based coupling (e.g., Williamson ether synthesis) .

Data Table: Comparative Analysis of 1-((5-Bromopentyl)oxy)-3-iodobenzene and Analogs

Compound Name Core Structure Key Substituents Reactivity Highlights Applications Hazards
1-((5-Bromopentyl)oxy)-3-iodobenzene Benzene I (C3), 5-Br-pentyl-O (C1) SN2 at Br; Suzuki coupling at I Polymers, surfactants Skin/eye irritant
1-(5-Bromo-2-iodophenyl)ethanone Benzene I (C2), Br (C5), COCH3 (C1) Friedel-Crafts, Ullmann coupling Optoelectronics N/A
1-Bromo-3-chloro-4-iodobenzene Benzene Br (C1), Cl (C3), I (C4) Suzuki-Miyaura coupling Agrochemical intermediates Respiratory irritant
(S)-4-(((5-Bromopentyl)oxy)methyl)-dioxolane Dioxolane 5-Br-pentyl-O, dimethyl groups Chiral alkylation Carbohydrate chemistry N/A

Biological Activity

1-((5-Bromopentyl)oxy)-3-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields including medicinal chemistry, organic synthesis, and material science. Its unique structure, characterized by the presence of both bromine and iodine atoms, allows for diverse chemical modifications and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 1-((5-Bromopentyl)oxy)-3-iodobenzene is C11_{11}H14_{14}BrIO, with a molecular weight of 369.04 g/mol. The compound features a 3-iodobenzene core attached to a pentyl ether functional group containing a bromine atom. This structural arrangement influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC11_{11}H14_{14}BrIO
Molecular Weight369.04 g/mol
IUPAC Name1-(5-bromopentoxy)-3-iodobenzene
InChI KeyGQXWUPAOOSNAED-UHFFFAOYSA-N

The biological activity of 1-((5-Bromopentyl)oxy)-3-iodobenzene is largely attributed to its ability to undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This property allows it to interact with biomolecules, potentially influencing biochemical pathways. The iodine atom may also play a role in electron transfer processes during oxidation reactions, further affecting its biological efficacy.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated compounds similar to 1-((5-Bromopentyl)oxy)-3-iodobenzene. Research indicates that compounds with halogen substituents often exhibit enhanced activity against various bacterial strains due to their ability to disrupt cellular membranes or interfere with metabolic processes .

Case Studies

  • Case Study on Antimicrobial Properties :
    A study conducted on halogenated phenols found that compounds with iodine and bromine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with protein synthesis pathways .
  • Cytotoxicity in Cancer Models :
    Another investigation into structurally related compounds demonstrated that certain derivatives could inhibit the growth of breast cancer cells by inducing oxidative stress and apoptosis. These findings suggest that 1-((5-Bromopentyl)oxy)-3-iodobenzene may similarly affect cancer cell viability .

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